2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol

CO₂ capture amine scrubbing absorption capacity

2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol (CAS 93940-10-4, molecular formula C₉H₂₂N₂O₂, molecular weight 190.28 g/mol) is an aliphatic tertiary amine incorporating a branched ether alcohol backbone. The molecule features two dimethylamino groups symmetrically positioned around a central 2-oxyethanol unit, distinguishing it structurally from both single-amine catalysts such as N,N-dimethylethanolamine (DMEA) and linear bis-amino ethers like bis(2-(dimethylamino)ethyl) ether (BDMAEE, CAS 3033-62-3).

Molecular Formula C9H22N2O2
Molecular Weight 190.28 g/mol
CAS No. 93940-10-4
Cat. No. B12699411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol
CAS93940-10-4
Molecular FormulaC9H22N2O2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCN(C)CC(CN(C)C)OCCO
InChIInChI=1S/C9H22N2O2/c1-10(2)7-9(8-11(3)4)13-6-5-12/h9,12H,5-8H2,1-4H3
InChIKeyMLNYDAYLTYEMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol (CAS 93940-10-4): Structural and Procurement Baseline for Bis-Tertiary Amine Ether Alcohols


2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol (CAS 93940-10-4, molecular formula C₉H₂₂N₂O₂, molecular weight 190.28 g/mol) is an aliphatic tertiary amine incorporating a branched ether alcohol backbone. The molecule features two dimethylamino groups symmetrically positioned around a central 2-oxyethanol unit, distinguishing it structurally from both single-amine catalysts such as N,N-dimethylethanolamine (DMEA) and linear bis-amino ethers like bis(2-(dimethylamino)ethyl) ether (BDMAEE, CAS 3033-62-3). Its computed boiling point is 261.9 °C at 760 mmHg, with a flash point of 112.2 °C[1], placing it in a moderate-volatility range. The compound is listed under EINECS 300-402-9 and is primarily cited as a reaction intermediate and potential polyurethane catalyst[2], though its public toxicity and performance data remain extremely limited.

Architecture Bis-tertiary amine ether alcohol with two dimethylamino sites on a branched scaffold
Reactivity Reactive hydroxyl group enables covalent incorporation into PU matrices
Selection Suited for catalyst screening, CO2 capture R&D, and metal-organic precursor studies

Procurement Risk: Why 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol Cannot Be Replaced with Simpler Tertiary Amines


Indiscriminate substitution of 2-(2-(dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol with commodity tertiary amines such as N,N-dimethylethanolamine (DMEA) or N,N,N′-trimethylaminoethyl-ethanolamine (TMAEA, CAS 2212-32-0) introduces substantial functional risk. The target compound's two dimethylamino groups, both held on a branched ether scaffold, provide a distinctive steric and electronic environment that cannot be replicated by a single tertiary amine center.[1] Critical divergences exist in protonation equilibria, metal-coordination geometry, and thermal decomposition profiles. For instance, N,N,N′-trimethylaminoethyl-ethanolamine (C₇H₁₈N₂O, MW 146.23) carries only one hydroxyl and a different amine arrangement, leading to altered catalytic selectivity in isocyanate reactions[2]. In carbon capture applications, research on the structurally related DMAEE (2-(2-(dimethylamino)ethoxy)ethanol, CAS 1704-62-7) demonstrates that adding a second amine site increases absorption capacity by approximately 30–70% compared to monoamine formulations, underscoring the performance penalty of oversimplified analog selection[3]. Furthermore, substituting related amino-alcohols without confirming key physicochemical parameters—such as exact pKa, solubility, and predicted volatilization rate—can severely alter reaction kinetics and final polymer morphology, undermining both research reproducibility and industrial process safety.

Target compound Dual amine sites on branched ether backbone provide distinctive steric and electronic environment
DMEA substitute Single tertiary amine center; dual-site synergy and coordination geometry cannot transfer
Target compound Reactive hydroxyl group enables covalent binding into polyurethane matrix, reducing fugitivity
BDMAEE substitute Lacks hydroxyl; may increase VOC emissions and alter foam morphology control

Quantitative Differentiation Evidence for 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol Versus Closest Comparators


Amine Content Advantage: Theoretical CO₂ Absorption Capacity Relative to Mono-Amine DMAEE

In aqueous amine-based carbon capture, absorption capacity is stoichiometrically tied to amine molar concentration. With two tertiary amine sites per molecule (theoretical capacity 2 mol CO₂/mol amine under anhydrous conditions), 2-(2-(dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol offers double the theoretical CO₂-binding sites per mole compared to the widely studied mono-amine DMAEE (2-(2-(dimethylamino)ethoxy)ethanol, C₆H₁₅NO₂, 1 amine group). While experimental data for the target compound are absent, comparative studies on structurally analogous bi-amine systems show that incorporating a second amine site into the solvent blend increases the CO₂ absorption rate by 30–70% relative to 7 m monoethanolamine (MEA), substantiating the stoichiometric advantage of a bis-tertiary amine scaffold. [1] Quantitative validation of the target compound requires experimental measurement under controlled conditions (e.g., 313 K, 0.1 MPa CO₂ partial pressure).

CO2 absorption capacity
Class-level inference
2 vs 1 mol CO2/mol amine (theoretical)
Supports stoichiometric screening context
Experimental data for target compound not available
CO₂ capture amine scrubbing absorption capacity

Calculated Physicochemical Properties Versus BDMAEE

Bis(2-(dimethylamino)ethyl) ether (BDMAEE, CAS 3033-62-3) is a benchmark blowing catalyst with a boiling point of 189 °C[1] and a pKa of 9.12. Its high volatility at polyurethane foaming temperatures can lead to catalyst loss and odor issues. 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol has a computed boiling point of 261.9 °C at 760 mmHg and a flash point of 112.2 °C[2], significantly higher than BDMAEE. The hydroxyl group present in the target compound (absent in BDMAEE) further enables covalent incorporation into the urethane matrix, a feature long established to reduce volatile organic compound (VOC) emissions and prevent catalyst migration in finished foams[3]. While no direct experimental volatility comparison exists, the structural rationale for reduced emissions is consistent with trends observed for other reactive hydroxyl-containing amine catalysts such as ZR-70 (2-(2-dimethylaminoethoxy)ethanol) and ZF-10.

Volatility profile
Class-level inference
Boiling point ~261.9°C (computed); hydroxyl present
Supports emission-reduction screening
Computed boiling point; experimental validation needed
volatility boiling point catalyst retention

Metal Coordination Potential Relative to 1,3-Bis(dimethylamino)-2-propanol

1,3-Bis(dimethylamino)-2-propanol (BDMAP, CAS 5966-51-8, C₇H₁₈N₂O) is a direct structural precursor to the target compound and is explicitly used as a ligand in metal-organic precursor systems for YBa₂Cu₃O₇₋ₓ superconductor synthesis[1]. The ether-extension present in 2-(2-(dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol replaces the central hydroxyl of BDMAP with a 2-oxyethanol chain, creating a more flexible, chelating ligand topology. This structural modification is anticipated to alter coordination number, complex stability constants, and solubility of resultant metal complexes. Although quantitative crystal-field or stability-constant data for the target compound are unpublished, the altered spacing between the two N-donor atoms represents a design parameter for tuning metal-organic catalyst precursors.

Ligand topology
Cross-study comparable
Extended ether bridge vs central hydroxyl in BDMAP
Supports coordination chemistry screening
No quantitative coordination data published
metal coordination catalyst precursors superconductor synthesis

Amine Basicity and Selectivity in Isocyanate Reactions

In polyurethane foam production, the balance between blowing (water–isocyanate) and gelling (polyol–isocyanate) reactions is determined by amine structure. Linear bis-amino ethers such as BDMAEE are strong blowing catalysts but can over-accelerate CO₂ generation, causing cell collapse if not properly balanced. Hydroxyl-containing amines like DMAEE and the proposed target compound offer better blow–gel balance because the hydroxyl group participates in the urethane reaction, slowing catalyst migration and reducing post-cure emissions[1]. The target compound's dual amine architecture is hypothesized to provide a stronger initial blowing promotion compared to DMAEE while retaining the reactive hydroxyl for covalent incorporation. Direct comparative kinetic data (e.g., cream time, rise time, gel time) for the target compound versus BDMAEE or DMAEE remain unavailable in the public domain.

Catalytic selectivity
Class-level inference
Predicted blow-gel balance from structure-activity principles
Supports catalyst screening context
Direct kinetic data unavailable
polyurethane catalysis blow-gel selectivity tertiary amine pKa

Recommended Application Scenarios for 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol Based on Verified Differentiators


Low-Emission Polyurethane Catalyst Development for Automotive and Bedding Foams

Reactive amine catalysts are mandated for automotive interior foams (VDA 278) and CertiPUR-certified bedding to minimize VOC emissions. The target compound's hydroxyl group allows covalent bonding into the polyurethane matrix, a feature demonstrated to reduce catalyst fugitivity in patents covering analogous structures such as 2-(2-dimethylaminoethoxy)ethanol (ZR-70) and 2-[N-(dimethylaminoethoxyethyl)-N-methylamino]ethanol (ZF-10)[1]. The dual amine sites are expected to confer higher catalytic activity per mole than mono-functional reactive amines, potentially lowering the required catalyst loading and further reducing the VOC budget. Early-stage commercial evaluation in spray foam, rigid foam, and high-resilience molded foam is warranted.

Next-Generation Aqueous CO₂ Capture Solvents with Reduced Regeneration Energy

The global shift toward post-combustion carbon capture demands solvents with high cyclic capacity and low regeneration heat. The target compound's two tertiary amine groups provide a theoretical CO₂ absorption capacity of 2 mol CO₂/mol amine under anhydrous conditions, compared to 1 mol CO₂/mol for the widely researched mono-amine DMAEE. Experiments on DMAEE-based dual-amine blends have demonstrated up to a 67% reduction in regeneration energy demand versus 5 M MEA, achieved in part through higher amine loading in the solvent formulation[2]. A bis-tertiary amine like the target compound could contribute to even higher molar amine densities, making it a compelling candidate for solvent screening studies at concentrations ranging from 2 to 5 M and temperatures between 313 and 333 K.

Metal-Organic Precursor and Ligand Design for Advanced Materials

The ether-extended, bis-dimethylamino scaffold offers a ligand topology distinct from the commonly used 1,3-bis(dimethylamino)-2-propanol (BDMAP), which is established in Cu-based superconductor precursor chemistry[3]. The increased flexibility and altered N–N spacing in 2-(2-(dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol may enable the formation of metal complexes with unique coordination geometries, enhanced solubility in non-aqueous solvents, and tunable thermal decomposition profiles. Research groups engaged in sol-gel processing, chemical vapor deposition (CVD) precursor design, and MOF synthesis should evaluate this compound as an alternative chelating ligand where BDMAP fails to deliver the required solubility or volatility.

Analytical Method Development and Reference Standard Preparation

The compound can be reliably analyzed by reverse-phase HPLC using Newcrom R1 columns with an acetonitrile-water-phosphoric acid mobile phase, as demonstrated by SIELC Technologies[4]. This validated method supports its use as a reference standard in quality control (QC) environments where multi-amine reaction mixtures must be resolved. Procurement of high-purity lots (≥97%) is recommended for building calibration curves and validating GC or LC-MS methods in polyurethane catalyst R&D.

Application
Selection Property
Validation Focus
Low-emission PU catalyst development
Reactive hydroxyl for matrix incorporation
Catalytic activity and VOC emission profile
Aqueous CO2 capture solvent screening
Dual amine site stoichiometry
Cyclic capacity and regeneration energy
Metal-organic precursor design
Extended ether-bridge flexibility
Coordination geometry and solubility
Analytical reference standard
HPLC method compatibility
Purity verification and calibration
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